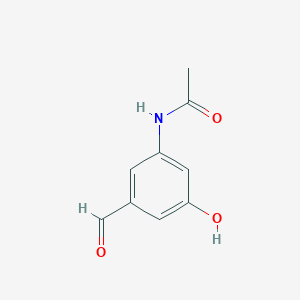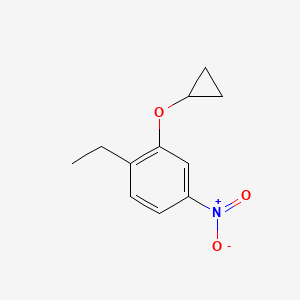
2-Hydroxy-5-(methylamino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(methylamino)benzene-1-sulfonamide is an aromatic sulfonamide compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a hydroxyl group, a methylamino group, and a sulfonamide group attached to a benzene ring. Its unique structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(methylamino)benzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline.
Sulfonation: Aniline is sulfonated to form sulfanilic acid.
Hydroxylation: Sulfanilic acid is hydroxylated to introduce the hydroxyl group at the ortho position.
Methylation: Finally, the amino group is methylated to form 2-Hydroxy-5-(methylamino)benzene-1-sulfonamide.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-5-(methylamino)benzene-1-sulfonamide involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous flow reactors: for efficient nitration and reduction steps.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-(methylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amines.
Substitution products: Halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
2-Hydroxy-5-(methylamino)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Pathways involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-(ethylamino)benzene-1-sulfonamide
- 2-Hydroxy-5-(dimethylamino)benzene-1-sulfonamide
- 2-Hydroxy-5-(propylamino)benzene-1-sulfonamide
Uniqueness
2-Hydroxy-5-(methylamino)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H10N2O3S |
|---|---|
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
2-hydroxy-5-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-9-5-2-3-6(10)7(4-5)13(8,11)12/h2-4,9-10H,1H3,(H2,8,11,12) |
Clé InChI |
QTOUTAIAWOMFEQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



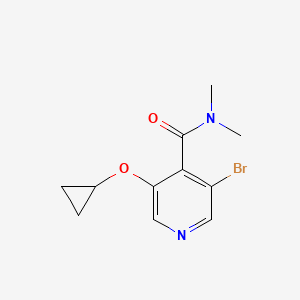
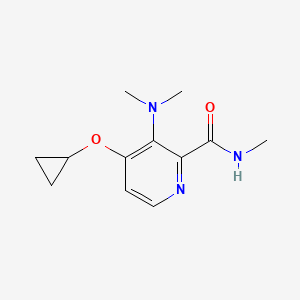
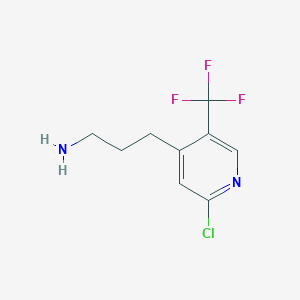

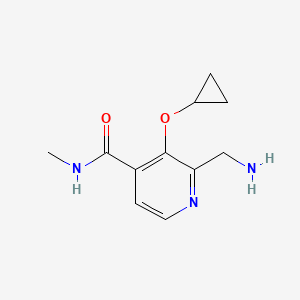
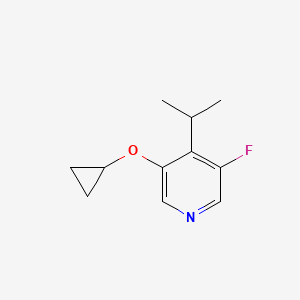
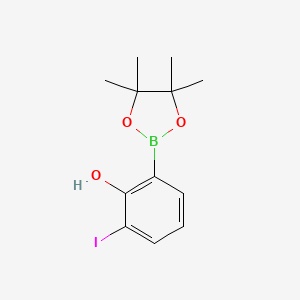

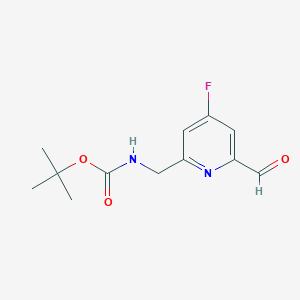
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)

